1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one
Description
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one is a ketone derivative featuring a phenyl ring substituted with a 2-(piperidin-1-yl)ethoxy group at the 3-position. This compound is of interest in medicinal chemistry due to its resemblance to pharmacologically active scaffolds, particularly in anti-ulcer and CNS-targeting agents . Its synthesis likely involves coupling reactions or Mannich-type processes, as seen in structurally related compounds .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-[3-(2-piperidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-13(17)14-6-5-7-15(12-14)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
InChI Key |
CIHQKPZQOORNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves several steps. One common method includes the reaction of 3-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or ethoxy group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis routes, and biological activities of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one with analogous piperidine-containing ketones:
Key Structural and Functional Differences
Substituent Effects :
- The 3-substituted phenyl group in the target compound contrasts with 4-substituted analogs (e.g., ), which may alter electronic properties and metabolic stability.
- Hydroxyphenyl derivatives (e.g., ) exhibit improved solubility but may suffer from rapid oxidative metabolism.
Fluorophenyl and bromophenyl derivatives (e.g., ) are often intermediates in cross-coupling reactions, highlighting the target compound’s versatility in synthetic workflows.
Detailed Research Findings
Pharmacological Insights
- Anti-Ulcer Potential: The pyrazoline derivative showed significant in vivo anti-ulcer activity, likely due to proton pump inhibition or mucosal protection. The target compound’s ethoxy-piperidine group may mimic these effects.
- CNS Applications : Piperidine-ethylamine derivatives (e.g., ) are explored for CNS penetration, suggesting the target compound’s utility in neuropharmacology if modified to include amine functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
